molecular formula C13H7F2N3O2 B13360490 2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole

2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole

Cat. No.: B13360490
M. Wt: 275.21 g/mol
InChI Key: ARMYKGHAFWDDJM-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole ( 99585-47-4) is a high-purity benzimidazole derivative offered for research and development purposes. The compound features a benzimidazole core, a privileged structure in medicinal chemistry known for its diverse therapeutic potential . The specific substitution with a 3,4-difluorophenyl group at the 2-position and a nitro group at the 5-position is designed to modulate the compound's electronic properties and biological activity. Benzimidazole scaffolds are extensively investigated for their antimicrobial properties, particularly against resistant strains of bacteria like Staphylococcus aureus and fungi like Candida albicans . Furthermore, structurally similar nitro-benzimidazole compounds have demonstrated significant cytotoxicity against human cancer cell lines, including melanoma (A375) and breast cancer (MDA-MB-231), making this compound a valuable candidate for anticancer research . The molecular framework may also allow for interaction with key biological targets such as FtsZ proteins involved in bacterial cell division . This product is intended for chemical and pharmaceutical research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C13H7F2N3O2

Molecular Weight

275.21 g/mol

IUPAC Name

2-(3,4-difluorophenyl)-6-nitro-1H-benzimidazole

InChI

InChI=1S/C13H7F2N3O2/c14-9-3-1-7(5-10(9)15)13-16-11-4-2-8(18(19)20)6-12(11)17-13/h1-6H,(H,16,17)

InChI Key

ARMYKGHAFWDDJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-difluoroaniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired benzimidazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3,4-Difluorophenyl)-5-amino-1H-benzo[d]imidazole .

Scientific Research Applications

2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzimidazole Derivatives

Compound Name Substituents (Position) Molecular Formula Key Features Reference
AI-14 3,4-Difluorophenyl (C2), NO₂ (C5) C₁₃H₈F₂N₃O₂ High electronegativity due to two F atoms; light yellow solid
AI-13 3,4-Dimethoxyphenyl (C2), NO₂ (C5) C₁₄H₁₃N₃O₄ Methoxy groups enhance solubility; orange solid
4d () Benzo[d][1,3]dioxol-5-yl (C2, C6) C₂₀H₁₄FNO₅ Dioxolane rings increase steric bulk; higher melting point (~250°C)
3d () Trifluoromethyl-phenyl (C2), NO₂ (C5) C₁₈H₁₂F₃N₅O₂ Trifluoromethyl group improves metabolic stability; yellow solid
9c () 3-Fluorophenyl (C2), triazole (C1) C₂₀H₁₄FN₅S Triazole-thioether linkage; moderate anti-inflammatory activity

Physicochemical and Spectral Properties

Table 2: Spectral and Physical Data Comparison

Compound Melting Point (°C) ¹H-NMR (Key Signals) HRMS (Observed [M+H]⁺) Yield (%)
AI-14 180–182 δ 13.68 (s, NH), 7.45–8.42 (m, Ar-H) 276.05787 85
AI-13 165–167 δ 8.47 (s, H-1), 3.85–3.92 (s, OCH₃) 284.06629 85
4d 248–250 δ 6.90–7.25 (dioxolane-H), 5.12 (s, OCH₂O) 412.0891 72
3d 215–217 δ 8.62 (s, imidazole-H), 2.20 (s, CH₃) 388.1040 58.4

Limitations and Challenges

  • AI-14: Limited solubility in polar solvents complicates formulation.
  • 4d–4f (): Complex purification steps due to multiple dioxolane substituents .
  • 3d–3e (): Lower yields attributed to side reactions during ZnCl₂-mediated synthesis .

Biological Activity

2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a benzo[d]imidazole core with significant substitutions that influence its reactivity and biological interactions. The molecular formula is C₁₃H₇F₂N₃O₂, with a molecular weight of approximately 275.21 g/mol.

The structure of this compound includes:

  • Fluorine atoms : These electron-withdrawing groups enhance the compound's reactivity.
  • Nitro group : This group can undergo reduction to generate reactive intermediates that may disrupt cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) for different pathogens are still emerging.

Anticancer Activity

The compound has been investigated for its anticancer potential, particularly through its mechanism of action involving the inhibition of key enzymes and disruption of cellular pathways.

Key Findings:

  • Inhibition of tubulin polymerization: Similar compounds have shown IC50 values ranging from 1.22 to 5.0 µM against various cancer cell lines, suggesting that this compound may exhibit comparable potency .
  • Cell cycle arrest: Studies have indicated that treatment with this compound can lead to an accumulation of cancer cells in the G2/M phase, indicating a potential mechanism for its anticancer effects .

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAnticancer (tubulin inhibition)TBD
NocodazoleStandard for tubulin inhibition1.99
Compound AAnticancer (various cell lines)<5.0
Compound BAntimicrobial (S. aureus, E. coli)TBD

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, potentially leading to cell death in cancerous tissues.
  • Reactive Intermediates : The reduction of the nitro group may produce reactive species that can damage cellular components.

Case Studies

Recent studies have focused on the synthesis and evaluation of various benzimidazole derivatives, including this compound. For instance:

  • A study highlighted the compound's ability to inhibit tubulin polymerization by up to 59% in vitro, showcasing its potential as an anticancer agent .
  • Another investigation revealed that derivatives with similar structures exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting that structural modifications could enhance efficacy .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

  • Answer : Multi-step synthesis typically involves: (i) Condensation of 4-nitrobenzene-1,2-diamine with 3,4-difluorobenzaldehyde under acidic conditions to form the benzimidazole core. (ii) Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalysts like p-toluenesulfonic acid) to maximize yield. Polar aprotic solvents (e.g., DMF) enhance nitro group stability, while controlled heating (~80–100°C) prevents side reactions .

Q. How does the substitution pattern on the benzimidazole core influence physicochemical properties?

  • Answer : The 3,4-difluorophenyl group enhances lipophilicity (logP ~3.2), improving membrane permeability, while the electron-withdrawing nitro group reduces π-π stacking, increasing solubility in polar solvents. Substituent positions also affect dipole moments, which influence crystal packing and melting points (e.g., 245–250°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for nitro-substituted benzimidazole derivatives?

  • Answer : Contradictions arise from substituent electronic effects and assay variability. Strategies include: (i) QSAR modeling : Correlating Hammett σ values of substituents (e.g., -F vs. -NO₂) with bioactivity trends. (ii) Comparative analog testing : Synthesizing derivatives like 2-(3,5-difluorophenyl)-5-nitro-1H-benzimidazole (AI-14) to isolate electronic vs. steric effects . (iii) Standardized assays : Replicating enzyme inhibition studies (e.g., NLRP3 inflammasome) under controlled conditions to minimize variability .

Q. What methodological approaches validate biological target interactions of this compound?

  • Answer : (i) Molecular docking : Simulate binding poses with targets (e.g., protein kinases) using software like AutoDock Vina to predict affinity. (ii) Surface plasmon resonance (SPR) : Quantify binding kinetics (KD) in real time. (iii) Knockout models : Use CRISPR-edited cell lines to confirm target specificity. For example, NLRP3 knockout cells can verify inflammasome pathway involvement .

Q. How can intermediate purification strategies be optimized in multi-step syntheses of this compound?

  • Answer : (i) Chromatography : Use flash column chromatography with gradients (e.g., hexane/ethyl acetate) to separate nitro-containing intermediates. (ii) Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals. (iii) Analytical monitoring : Employ HPLC (C18 column, UV detection at 254 nm) to track reaction progress and quantify impurities (<1%) .

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